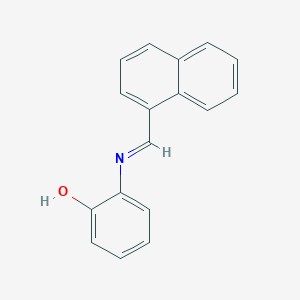
N-Cyano-N'-(4-cyanophenyl)-Thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-4-cyanophenylthiourea is an organic compound with the molecular formula C9H6N4S It is characterized by the presence of both cyano and thiourea functional groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyano-N’-4-cyanophenylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenyl isothiocyanate with cyanamide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of N-Cyano-N’-4-cyanophenylthiourea often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-4-cyanophenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with various substituents.
Scientific Research Applications
N-Cyano-N’-4-cyanophenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of N-Cyano-N’-4-cyanophenylthiourea involves its interaction with molecular targets such as enzymes and proteins. The cyano and thiourea groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the cyano groups.
N-Cyano-N’-phenylthiourea: Similar but with only one cyano group.
N-Cyano-N’-4-methylphenylthiourea: Similar but with a methyl group instead of a cyano group.
Uniqueness
N-Cyano-N’-4-cyanophenylthiourea is unique due to the presence of two cyano groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H6N4S |
|---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
1-cyano-3-(4-cyanophenyl)thiourea |
InChI |
InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-9(14)12-6-11/h1-4H,(H2,12,13,14) |
InChI Key |
KUDUVNLFJZOSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=S)NC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-1-(3-methoxypropyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8372857.png)
![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)
![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)










